molecular formula C24H30ClN3O4S B11238219 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11238219
M. Wt: 492.0 g/mol
InChI Key: RBSZUVKPTPFAGI-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common approach includes the reaction of 2-chlorophenylmethanesulfonyl chloride with piperidine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30ClN3O4S/c1-32-22-10-8-21(9-11-22)26-13-15-27(16-14-26)24(29)19-6-4-12-28(17-19)33(30,31)18-20-5-2-3-7-23(20)25/h2-3,5,7-11,19H,4,6,12-18H2,1H3

InChI Key

RBSZUVKPTPFAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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